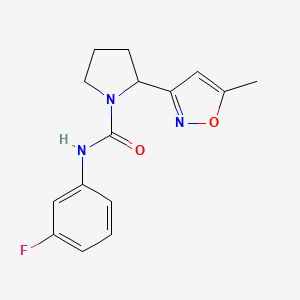

N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-1-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as FMISO, is a chemical compound that has gained significant attention in the field of scientific research. FMISO is a radiopharmaceutical compound that can be used to detect hypoxia, a condition where there is a lack of oxygen in tissues.

Mecanismo De Acción

N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide works by binding to hypoxic cells in tissues. Hypoxic cells have low levels of oxygen, which causes them to switch to anaerobic metabolism. This metabolic process produces lactic acid, which lowers the pH of the cells. This compound binds to these hypoxic cells due to its lipophilic nature and the low pH of the cells. Once this compound binds to these cells, it is metabolized and emits positrons, which can be detected by a PET scanner.

Biochemical and Physiological Effects:

This compound has been shown to have no significant biochemical or physiological effects on the body. It is a safe compound that is eliminated from the body through urine within a few hours after administration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a safe and non-invasive compound that can be used to detect hypoxia in tissues. It is also a highly specific compound that binds only to hypoxic cells, which makes it an ideal tool for medical imaging. However, this compound has some limitations. It has a short half-life, which limits its use in long-term experiments. It is also a costly compound that requires specialized equipment for PET imaging.

Direcciones Futuras

There are several future directions for the use of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in scientific research. One direction is the development of new radiopharmaceutical compounds that can detect hypoxia in tissues more efficiently. Another direction is the use of this compound in combination with other imaging techniques, such as MRI (magnetic resonance imaging) and CT (computed tomography), to provide more accurate and comprehensive information about medical conditions. Additionally, this compound can be used to monitor the effectiveness of hypoxia-targeted therapies in cancer treatment. Overall, the future of this compound in scientific research is promising, and it has the potential to contribute significantly to the diagnosis and treatment of various medical conditions.

Métodos De Síntesis

N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethoxycarbonylaniline. The next step involves the reaction of 3-fluoro-N-ethoxycarbonylaniline with hydroxylamine hydrochloride and sodium acetate to form 3-fluoro-N-ethoxycarbonylhydroxylamine. The final step involves the reaction of 3-fluoro-N-ethoxycarbonylhydroxylamine with 5-methyl-3-isoxazolecarboxylic acid to form this compound.

Aplicaciones Científicas De Investigación

N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is primarily used in medical imaging to detect hypoxia in tissues. It is a radiopharmaceutical compound that emits positrons, which can be detected by a PET (positron emission tomography) scanner. This compound is administered to the patient, and the PET scanner detects the emission of positrons, which indicates the presence of hypoxia in tissues. This information can be used to diagnose and monitor various medical conditions, such as cancer, stroke, and heart disease.

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-10-8-13(18-21-10)14-6-3-7-19(14)15(20)17-12-5-2-4-11(16)9-12/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOAFBPQVXYDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)

![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)

methanone](/img/structure/B7548902.png)

![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

methanone](/img/structure/B7548929.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)

![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)